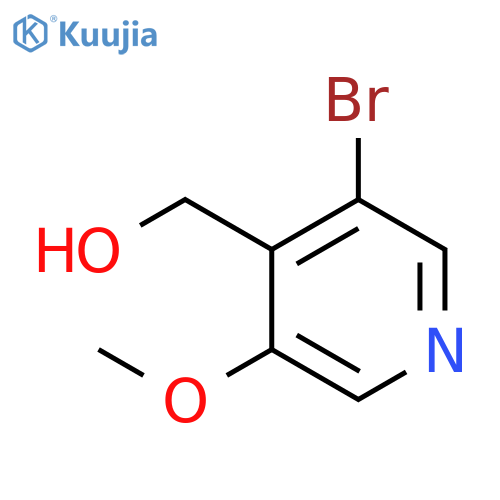

Cas no 1227599-90-7 ((3-Bromo-5-methoxy-pyridin-4-yl)-methanol)

1227599-90-7 structure

商品名:(3-Bromo-5-methoxy-pyridin-4-yl)-methanol

CAS番号:1227599-90-7

MF:C7H8BrNO2

メガワット:218.047921180725

MDL:MFCD16607016

CID:4579234

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 化学的及び物理的性質

名前と識別子

-

- (3-Bromo-5-methoxy-pyridin-4-yl)-methanol

- 4-Pyridinemethanol, 3-bromo-5-methoxy-

-

- MDL: MFCD16607016

- インチ: 1S/C7H8BrNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-3,10H,4H2,1H3

- InChIKey: ASBWPXIBCBDDBR-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(OC)C(CO)=C1Br

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1132201-5g |

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |

1227599-90-7 | 95% | 5g |

$4475 | 2025-03-01 | |

| Enamine | EN300-270098-1.0g |

(3-bromo-5-methoxypyridin-4-yl)methanol |

1227599-90-7 | 95% | 1g |

$0.0 | 2023-06-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-5g |

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |

1227599-90-7 | 96% | 5g |

¥34958.27 | 2025-01-21 | |

| Enamine | EN300-270098-0.1g |

(3-bromo-5-methoxypyridin-4-yl)methanol |

1227599-90-7 | 95% | 0.1g |

$633.0 | 2023-02-28 | |

| Enamine | EN300-270098-5.0g |

(3-bromo-5-methoxypyridin-4-yl)methanol |

1227599-90-7 | 95% | 5.0g |

$5304.0 | 2023-02-28 | |

| Alichem | A023022710-1g |

3-Bromo-5-methoxypyridine-4-methanol |

1227599-90-7 | 97% | 1g |

$1680.00 | 2023-09-03 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-500mg |

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |

1227599-90-7 | 96% | 500mg |

4655.75CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-500mg |

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |

1227599-90-7 | 96% | 500mg |

¥4800.42 | 2025-01-21 | |

| Enamine | EN300-270098-10.0g |

(3-bromo-5-methoxypyridin-4-yl)methanol |

1227599-90-7 | 95% | 10.0g |

$7866.0 | 2023-02-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1224-100mg |

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol |

1227599-90-7 | 96% | 100mg |

2756.14CNY | 2021-05-08 |

(3-Bromo-5-methoxy-pyridin-4-yl)-methanol 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

1227599-90-7 ((3-Bromo-5-methoxy-pyridin-4-yl)-methanol) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227599-90-7)(3-Bromo-5-methoxy-pyridin-4-yl)-methanol

清らかである:99%

はかる:1g

価格 ($):1052.0